molecular formula C11H16O B14565915 Octahydro-2,5-methanoazulen-8(1H)-one CAS No. 61770-31-8

Octahydro-2,5-methanoazulen-8(1H)-one

Cat. No.: B14565915
CAS No.: 61770-31-8
M. Wt: 164.24 g/mol
InChI Key: KHKOHVXGKQWKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-2,5-methanoazulen-8(1H)-one is a bicyclic ketone characterized by a fused azulene core system. Its structure includes a methano bridge (CH₂) spanning positions 2 and 5, with a ketone group at position 7. Azulene, a non-benzenoid aromatic compound, consists of a fused 5- and 7-membered ring system, distinct from naphthalene due to its polarized electron distribution (blue coloration in its unsaturated form).

Properties

CAS No.

61770-31-8

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

tricyclo[5.3.1.03,9]undecan-4-one

InChI

InChI=1S/C11H16O/c12-11-2-1-7-3-8-5-9(4-7)10(11)6-8/h7-10H,1-6H2

InChI Key

KHKOHVXGKQWKMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2CC3CC1CC2C3

Origin of Product

United States

Comparison with Similar Compounds

1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl) Ethanone (OTNE)

Structural Features :

  • OTNE is a naphthalene-derived bicyclic ketone with a fully saturated bicyclic framework and four methyl substituents (positions 2, 3, 8, and 8) .
  • Unlike azulene-based compounds, naphthalene is a benzenoid aromatic system, leading to differences in electronic properties and stability.

Key Differences :

  • Core Structure : Azulene vs. naphthalene. Azulene’s polarized structure may confer unique reactivity in oxidation or electrophilic substitution.
  • Substituents: OTNE’s tetramethyl groups enhance hydrophobicity, whereas the methano bridge in the target compound may influence steric effects.

Octahydro-2(1H)-quinolinone

Structural Features :

  • A quinoline-derived bicyclic compound featuring a saturated bicyclic framework with a ketone group and an embedded nitrogen atom in the heterocyclic ring .
  • The nitrogen atom introduces hydrogen-bonding capacity, affecting solubility and biological interactions.

Occurrence and Role :

  • Identified as a minor constituent (0.35%) in plant extracts (e.g., The Scientific Temper study), suggesting natural biosynthesis pathways .
  • Quinolinones are explored for pharmaceutical applications (e.g., antimicrobial agents) due to their heteroatom-mediated interactions.

Key Differences :

  • Functionalization: The methano bridge in the target compound may confer distinct conformational rigidity compared to quinolinone’s planar heterocycle.

Comparative Analysis of Physical and Spectral Properties

While direct data on Octahydro-2,5-methanoazulen-8(1H)-one are unavailable, insights can be drawn from related compounds:

Property OTNE Octahydro-2(1H)-quinolinone
Molecular Formula C₁₅H₂₄O C₉H₁₅NO
Core Structure Naphthalene-derived, saturated Quinoline-derived, saturated with nitrogen
Key Functional Groups Ethanone, tetramethyl substituents Ketone, tertiary amine
Applications Fragrance industry Natural product, pharmaceutical research
Regulatory Status IFRA-regulated Not regulated (minor natural constituent)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.